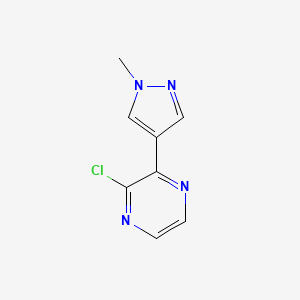

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Description

Propriétés

IUPAC Name |

2-chloro-3-(1-methylpyrazol-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPXCIPUGSFEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of 4-Pyrazoleboronic Acid Pinacol Ester

- The alkylation step involves reacting the 4-pyrazoleboronic acid pinacol ester with an appropriate alkyl halide (e.g., methyl iodide) in the presence of potassium carbonate as a base.

- The reaction is carried out in dimethylformamide (DMF) at 60 °C until completion, monitored by thin-layer chromatography (TLC).

- After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- This step yields the 1-methyl-1H-pyrazol-4-yl boronic ester intermediate, which is crucial for the subsequent coupling.

Suzuki Coupling Reaction

- The Suzuki coupling is performed between the alkylated pyrazole boronic ester and a 2,3-dihalogenated pyrazine derivative.

- Reaction conditions include:

- Aryl halide (1.0 equiv.)

- Cesium carbonate (1.5 equiv.)

- Boronic acid or pinacol ester (1.5 equiv.)

- Palladium catalyst: PdCl2(PPh3)2 (0.1 equiv.)

- Solvent: Dry DMF or dimethoxyethane (DME)

- Temperature: 85–100 °C

- Reaction time monitored by LC-MS until full conversion.

- The reaction mixture is worked up by dilution with ethyl acetate, washing with water and brine, drying, filtration, and concentration.

- Purification is typically achieved via column chromatography.

Alternative Nucleophilic Aromatic Substitution (SNAr)

- In some protocols, nucleophilic aromatic substitution of 2,6-dichloropyrazine with pyrazole derivatives is used.

- For example, the reaction of 2,6-dichloropyrazine with 1H-pyrazole in the presence of potassium carbonate in N,N-dimethylacetamide (DMAc) at 50 °C for 2 hours yields 2-chloro-6-(1H-pyrazol-1-yl)pyrazine.

- This method is conducted in a sealed tube to prevent solvent evaporation.

- The product is isolated by extraction and purified by flash chromatography.

Representative Experimental Data

Research Findings and Optimization Notes

- The Suzuki coupling methodology is preferred for its versatility and ability to introduce various substituents on the pyrazole and pyrazine rings.

- Water-free conditions during Suzuki coupling are critical to prevent unwanted nucleophilic aromatic substitution of the 2-chloropyrazine precursor under basic conditions.

- Alkylation of the pyrazole boronic ester prior to coupling simplifies purification and improves overall yield compared to alkylation after coupling.

- The SNAr approach with 2,6-dichloropyrazine is efficient for synthesizing 2-chloro-6-(1H-pyrazol-1-yl)pyrazine, which can serve as a precursor for further functionalization.

- Microwave-assisted palladium-catalyzed coupling reactions have been reported for related compounds, though yields may be low (3-7%) and require careful optimization of catalysts and ligands.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation + Suzuki Coupling | Alkyl halide, K2CO3, DMF; Pd catalyst, Cs2CO3, DMF/DME, 85-100 °C | High selectivity and functional group tolerance | Requires palladium catalyst; moisture sensitive |

| SNAr of 2,6-dichloropyrazine | 1H-pyrazole, K2CO3, DMAc, 50 °C, sealed tube | Simple, straightforward | Moderate yield; limited to nucleophilic substitution |

| Microwave-assisted Pd coupling | Pd(OAc)2, Cs2CO3, Xantphos, dioxane/DMF, 110 °C, inert atmosphere | Rapid reaction times | Low yields; requires ligand optimization |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out with various nucleophiles to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, and alcohols.

Major Products Formed:

Oxidation: Pyrazine derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine exhibits significant antimicrobial properties. Studies have shown its effectiveness against a variety of pathogens, including bacteria and fungi. The compound's interaction with metabolic enzymes can alter cellular metabolism, which may lead to therapeutic effects in treating infections and diseases such as cancer.

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Its ability to interact with biological macromolecules suggests it may influence pathways involved in cell proliferation and apoptosis. Preliminary studies indicate that it could inhibit the growth of cancer cells, though further research is needed to fully elucidate its mechanisms of action.

Pesticidal Efficacy

In agricultural contexts, this compound has been explored for its potential as a pesticide. Its structural characteristics may enhance its efficacy against specific pests while minimizing harm to beneficial organisms. Investigations into its application as a crop protection agent are ongoing, with promising results noted in preliminary trials.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have highlighted key features that influence efficacy:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-3-(1-piperazinyl)pyrazine | Contains a piperazine ring | Notable activity against Mycobacterium tuberculosis |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Features a benzonitrile moiety | Used as tissue-selective androgen receptor modulators |

| 2-Chloro-3-(pyridinyl)pyrazine | Contains a pyridine ring | Exhibits different pharmacological profiles |

These comparisons emphasize the unique aspects of this compound and its potential applications in medicinal chemistry.

Mechanistic Insights

The interactions between this compound and various biological macromolecules are critical for understanding its therapeutic potential. Research indicates that the compound can modulate enzyme activity and influence signaling pathways, which may explain its antimicrobial and anticancer effects. These insights are essential for guiding future research aimed at developing new therapeutic agents based on this compound.

Mécanisme D'action

The mechanism by which 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Effects on Pyrazine Derivatives

The pyrazine ring’s reactivity and biological activity are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Influences

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s chlorine atom (electron-withdrawing) and pyrazole (electron-donating via N-methyl group) create a polarized system, contrasting with sulfonyl-containing derivatives (e.g., compound 11), which are more electron-deficient .

- Thiophene-substituted imidazo[1,2-a]pyrazines () exhibit stronger π-π stacking due to delocalized electrons, whereas the pyrazole in the target compound may favor hydrogen bonding .

- The target’s pyrazole substituent offers moderate steric bulk with conformational flexibility .

Activité Biologique

2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two pyrazine rings and a chlorine substituent. This unique structure may contribute to its biological activity, particularly in modulating various receptor systems.

Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors. These PAMs enhance the receptor's response to its endogenous ligand, acetylcholine, which is crucial for various physiological functions including cognition and memory .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, related compounds have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Inhibition of Kinases

This compound and its analogs have also been evaluated for their ability to inhibit various kinases involved in cancer progression. For example, derivatives have been identified as inhibitors of c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .

Study 1: Antiproliferative Activity

A study evaluated a series of pyrazole derivatives for antiproliferative activity against multiple cancer cell lines. The results demonstrated that modifications in the pyrazole ring significantly influenced the compounds' efficacy. Notably, one derivative exhibited an IC50 value of 0.98 µM against A549 cells, suggesting that structural optimization can enhance anticancer properties .

Study 2: Allosteric Modulation

In another investigation, the allosteric modulation properties of pyrazole derivatives were assessed using binding assays with muscarinic receptors. The findings indicated that these compounds could stabilize receptor conformations favorable for agonist binding, thereby enhancing physiological responses .

Data Table: Biological Activities of Related Pyrazole Derivatives

| Compound Name | Activity Type | Cell Line/Target | IC50 Value (µM) |

|---|---|---|---|

| This compound | Antiproliferative | A549 | 0.98 |

| Pyrazole Derivative A | c-Met Inhibition | N/A | 26.00 |

| Pyrazole Derivative B | VEGFR-2 Inhibition | N/A | 2.6 |

| Pyrazole Analog C | Muscarinic PAM | M4 Receptor | N/A |

Q & A

Basic Research Question

- Chromatography : HPLC with UV detection (λ ~260 nm, typical for aromatic heterocycles) to assess purity.

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., chloro vs. methyl groups) and pyrazole-pyrazine connectivity.

- LCMS : Monitor molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, Cl content to rule out impurities .

How can regioselectivity challenges in pyrazole-pyrazine coupling reactions be addressed?

Advanced Research Question

Regioselectivity issues often arise during pyrazole ring formation or substitution. Strategies include:

- Catalytic Control : Use Lewis acids (e.g., CuCl2) or palladium catalysts to direct coupling positions .

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [BOC] for pyrazole nitrogen) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction specificity for pyrazine chlorination .

What biological relevance does this compound hold, particularly in kinase inhibition studies?

Advanced Research Question

While direct studies on this compound are limited, structural analogs (e.g., c-Met inhibitors like volitinib) show:

- Mechanism : Competitive binding to the ATP pocket of kinases via pyrazine-pyrazole interactions .

- Structure-Activity Relationship (SAR) : The chloro group enhances binding affinity, while the methylpyrazole moiety improves metabolic stability .

Experimental Design : Use kinase profiling assays (e.g., ADP-Glo™) and cellular models (e.g., NSCLC cell lines) to validate activity .

How does crystallographic data (e.g., SHELX-refined structures) inform the compound’s conformational stability?

Advanced Research Question

X-ray crystallography (refined via SHELXL) reveals:

- Bond Angles/Lengths : Pyrazine-pyrazole dihedral angles (~10–15°) indicate planarity, critical for π-stacking in protein binding .

- Packing Motifs : Chlorine atoms participate in halogen bonding, stabilizing crystal lattices .

Methodological Note : High-resolution data (d-spacing <0.8 Å) is essential for resolving subtle torsional strains .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Research Question

While the compound is not chiral, scaling up pyrazole-pyrazine systems faces:

- Byproduct Formation : Over-chlorination or dimerization during pyrazine functionalization. Mitigate via controlled reagent addition (e.g., slow DMF-dimethyl acetal addition) .

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove hydrophobic impurities .

How can computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

- DFT Calculations : Predict electrophilic substitution sites (e.g., chloro group as a leaving group in SNAr reactions) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., dioxane vs. DCM for cyclization) .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.